3-(4-ethoxyphenoxy)-N-(3-methoxypropyl)-1-propanamine
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Description
The compound “3-(4-ethoxyphenoxy)-N-(3-methoxypropyl)-1-propanamine” is an organic compound containing ether and amine functional groups. The presence of these functional groups could influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a chain of carbon atoms, with the ether and amine functional groups attached at specific positions. The exact structure would depend on the specific arrangement of these atoms and groups .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. Ethers are generally quite stable, but can be cleaved by strong acids. Amines can act as bases and nucleophiles, reacting with acids and electrophiles respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it might be expected to have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific reactivities .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interaction with specific biological targets such as enzymes or receptors. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Future Directions
Properties
IUPAC Name |
N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-3-18-14-6-8-15(9-7-14)19-13-5-11-16-10-4-12-17-2/h6-9,16H,3-5,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFQGDBRBUWBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCNCCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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